molecular formula C9H15NO4 B11769372 Dimethyl piperidine-2,6-dicarboxylate

Dimethyl piperidine-2,6-dicarboxylate

Cat. No.: B11769372
M. Wt: 201.22 g/mol
InChI Key: DTBPRDQEECCDNY-UHFFFAOYSA-N
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Description

Dimethyl piperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl piperidine-2,6-dicarboxylate can be synthesized through the hydrogenation of functionalized pyridines. One common method involves the use of a rhodium oxide catalyst under mild conditions . The reaction typically requires a pyridine substrate, a catalyst, and a hydrogen source. The hydrogenation process converts the pyridine ring into a piperidine ring, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Dimethyl piperidine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Dimethyl piperidine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl piperidine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • 1,5-Dimethyl-2-pyrrolecarbonitrile

Uniqueness

Dimethyl piperidine-2,6-dicarboxylate is unique due to its piperidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct reactivity and binding characteristics, making it valuable in various applications.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

dimethyl piperidine-2,6-dicarboxylate

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3

InChI Key

DTBPRDQEECCDNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(N1)C(=O)OC

Origin of Product

United States

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